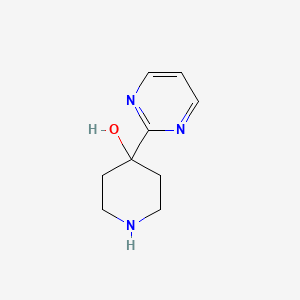

4-(Pyrimidin-2-yl)piperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyrimidin-2-ylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-9(2-6-10-7-3-9)8-11-4-1-5-12-8/h1,4-5,10,13H,2-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFVZWXCJBCQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=NC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90702228 | |

| Record name | 4-(Pyrimidin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861217-38-1 | |

| Record name | 4-(Pyrimidin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Pyrimidin 2 Yl Piperidin 4 Ol

Retrosynthetic Analysis of the 4-(Pyrimidin-2-yl)piperidin-4-ol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.com For this compound, the most logical disconnection is at the C4-pyrimidine bond. This bond is formed between the electron-deficient pyrimidine (B1678525) ring and the nucleophilic C4 carbon of a piperidone precursor.

This disconnection points to two primary synthons: a pyrimidinyl anion equivalent and a piperidin-4-one cation equivalent. The pyrimidinyl anion can be realized as a Grignard reagent (2-pyrimidylmagnesium halide) or an organolithium species (2-lithiopyrimidine). The corresponding electrophile is a piperidin-4-one derivative. Crucially, the nitrogen of the piperidine (B6355638) ring must be protected with a suitable group (e.g., Boc, Cbz, or benzyl) to prevent side reactions and enhance solubility in organic solvents. This leads to a convergent synthesis plan where the two key fragments are prepared separately and then combined.

Foundational Synthetic Approaches to the Core Structure

The core structure of this compound is typically assembled using well-established organometallic addition reactions to a ketone.

Grignard Reagent Addition to N-Protected Piperidin-4-ones

The Grignard reaction is a robust and widely used method for forming carbon-carbon bonds. niper.gov.inlibretexts.org In this approach, a pyrimidinyl Grignard reagent is added to an N-protected piperidin-4-one. The synthesis begins with the formation of the Grignard reagent, typically from 2-bromopyrimidine (B22483) and magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). This organometallic species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an N-protected piperidin-4-one, such as N-Boc-4-piperidone. A subsequent aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol. The protecting group on the piperidine nitrogen can be removed later if the free amine is desired. This method is highly effective for synthesizing a variety of 4-aryl-4-hydroxypiperidine derivatives. guidechem.comgoogleapis.com

Table 1: Representative Grignard Reaction for Aryl-Piperidinol Synthesis

| Entry | Aryl Halide | Piperidone Component | Key Reagents | Solvent | Typical Yield |

| 1 | 2-Bromopyrimidine | N-Boc-4-piperidone | Mg, I₂ (activator) | THF | Moderate to High |

| 2 | 4-Chlorobromobenzene | N-Benzyl-4-piperidone | Mg | Diethyl Ether/THF | High chemicalbook.com |

Organolithium Reagent Utilization in C-C Bond Formation

Organolithium reagents are more reactive than their Grignard counterparts and serve as powerful nucleophiles and bases. wikipedia.orgfiveable.me The synthesis of this compound can be achieved by reacting 2-lithiopyrimidine with an N-protected piperidin-4-one. The 2-lithiopyrimidine is typically generated in situ by treating 2-bromopyrimidine or 2-chloropyrimidine (B141910) with a strong lithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures.

The highly nucleophilic organolithium reagent readily adds to the carbonyl group of the piperidone. libretexts.org One challenge with highly reactive organolithiums is the potential for side reactions, such as deprotonation at the alpha-position to the carbonyl group. However, the addition to the carbonyl is generally fast and efficient under controlled conditions. nih.gov Studies involving the addition of organolithium reagents to various pyridyl ketones have shown that chelation effects can influence reactivity, sometimes necessitating the use of additives like lithium bromide to achieve good yields. rsc.org

Table 2: Organolithium Addition to Carbonyls

| Entry | Organolithium Precursor | Base | Piperidone Component | Solvent | Temperature |

| 1 | 2-Bromopyrimidine | n-BuLi | N-Boc-4-piperidone | THF / Hexane | -78 °C to rt |

| 2 | Pyridine (B92270) | PhLi | 2-Acetylpyridine | Diethyl Ether | -70 °C to rt |

Multi-Component Reaction (MCR) Strategies for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency and atom economy. preprints.orgnih.gov While a specific MCR for the direct synthesis of this compound is not widely reported, related strategies for building complex piperidine scaffolds exist. researchgate.netresearchgate.net For instance, variations of the Ugi or Passerini reactions could theoretically be adapted. nih.gov A hypothetical MCR could involve a piperidone derivative, a pyrimidine-containing component, and other reactants to build the final structure in a convergent manner. However, the foundational Grignard and organolithium additions remain the most direct and commonly utilized methods for this specific target.

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also sustainable and capable of producing specific stereoisomers.

Catalytic Methods for Enantioselective and Diastereoselective Synthesis

The C4 carbon of this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is a key goal for pharmaceutical applications. Enantioselective synthesis can be achieved by using chiral catalysts that facilitate the addition of the pyrimidinyl group to the piperidone prochiral face. nih.gov

While specific catalytic asymmetric methods for this compound are still an emerging area, general strategies for the enantioselective synthesis of tertiary alcohols and piperidines are well-documented. snnu.edu.cnnih.gov These methods often involve the use of a chiral ligand complexed to a metal, which coordinates to the reactants and directs the nucleophilic attack from a specific face. For example, chiral boron-based catalysts have been used in the asymmetric synthesis of trisubstituted aziridines, a related class of heterocycles. msu.edu Such principles could be extended to the synthesis of chiral this compound, representing a frontier in the synthesis of this important molecular scaffold.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering improved safety, efficiency, and scalability over traditional batch methods. researchgate.net In the context of synthesizing pyrimidine and piperidine derivatives, continuous-flow processes have demonstrated significant advantages. For instance, the synthesis of pyrazolopyrimidinones, which share structural similarities with the target compound, was achieved with a dramatic reduction in reaction time from 9 hours in batch to just 16 minutes under flow conditions, while maintaining comparable yields. mdpi.com This was accomplished by pumping a solution of the starting materials through a heated catalyst bed. mdpi.com

The application of flow chemistry can also facilitate reactions that are otherwise challenging to control in batch, such as those involving hazardous intermediates or highly exothermic processes. The precise control over reaction parameters like temperature, pressure, and residence time allows for optimized reaction conditions, leading to higher yields and purities. researchgate.net While specific examples for the direct synthesis of this compound using flow chemistry are not extensively detailed in the reviewed literature, the successful application of this technology to related heterocyclic systems strongly suggests its potential for the efficient and scalable production of this compound. researchgate.netorganic-chemistry.org

Microwave-Assisted Organic Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis (MAOS) has become a widely adopted technique for accelerating a variety of chemical transformations. tsijournals.comnanobioletters.com This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. tsijournals.com

In the synthesis of related pyrimidine and piperidine-containing compounds, microwave irradiation has been successfully employed. For example, the synthesis of various aminopyrimidine derivatives was carried out efficiently using microwave-assisted heating, highlighting it as an eco-friendly method. nanobioletters.com Similarly, the synthesis of piperidine-containing pyrimidine imines and thiazolidinones was achieved in high yields with short reaction times under microwave irradiation. tsijournals.com For instance, the reaction of appropriate chalcones with guanidine (B92328) hydrochloride under microwave irradiation at 600W for 6 minutes led to the formation of the desired pyrimidine derivatives. tsijournals.com The synthesis of other heterocyclic systems, such as N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amines, also benefited from microwave-assisted procedures, demonstrating the broad applicability of this technology. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Often hours to days | Typically minutes |

| Energy Efficiency | Lower | Higher |

| Yields | Variable, can be lower | Often higher |

| Side Reactions | More prevalent | Reduced |

| Scalability | Can be challenging | Amenable to scale-up |

Utilization of Green Solvents and Solvent-Free Reaction Conditions

The principles of green chemistry encourage the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. unibo.it In the synthesis of piperidin-4-one derivatives, a key intermediate for many piperidine-containing compounds, deep eutectic solvents (DESs) have been employed as a green reaction medium. researchgate.net One such example is a DES composed of glucose and urea, which is inexpensive, biodegradable, and effective in promoting the desired reaction. researchgate.net The use of this green solvent resulted in good to excellent yields (70-82%) of various piperidin-4-one derivatives. researchgate.net

Another approach to greener synthesis is the use of solvent-free or neat reaction conditions, often in conjunction with microwave irradiation. This minimizes the use of volatile organic compounds (VOCs), reducing environmental impact and simplifying product work-up. While specific examples for the solvent-free synthesis of this compound are not prevalent in the reviewed literature, the successful application of these principles to related heterocyclic systems underscores their potential. tsijournals.comnanobioletters.com

Optimization of Reaction Parameters for Yield and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of a desired product. This involves a systematic investigation of variables such as temperature, reaction time, catalyst loading, and solvent choice.

Regioselectivity and Chemoselectivity Considerations

In the synthesis of substituted piperidines and pyrimidines, achieving the desired regioselectivity and chemoselectivity is a primary challenge. For instance, in multicomponent reactions to form fused imidazoles from 2-aminopyrimidine, a mixture of regioisomers can be produced. vapourtec.com The use of continuous flow conditions and specific Lewis acid catalysts, such as zirconium chloride, has been shown to improve the regioselectivity of such reactions. vapourtec.com

Similarly, in the functionalization of piperidine rings, the position of substitution can be controlled by the choice of reagents and reaction conditions. For example, Heck reactions with tetrahydropyridines can yield either 3- or 4-arylated products depending on the specific conditions and catalysts used. youtube.com Careful control over these parameters is therefore essential to direct the reaction towards the desired this compound isomer.

Control of Stereochemistry in Chiral Syntheses

The synthesis of chiral piperidine derivatives often requires precise control over stereochemistry. The 4-hydroxypiperidine (B117109) moiety can contain stereocenters, and their configuration can significantly impact the biological activity of the final molecule. Several strategies have been developed to control the stereochemical outcome of reactions leading to substituted piperidines.

Asymmetric hydrogenation using chiral catalysts is a common method for establishing stereocenters. rsc.org For example, the hydrogenation of disubstituted pyridines can lead to cis-piperidines with high diastereoselectivity. rsc.org Subsequent epimerization can then provide access to the corresponding trans-diastereoisomers. rsc.org

Biocatalytic methods, such as enzymatic reductions, have also proven highly effective for the stereoselective synthesis of chiral 3-substituted-4-hydroxypiperidines. rsc.orgnih.gov Carbonyl reductases have been identified that can reduce ketone precursors with excellent enantiomeric excess (>99% ee) and high conversion rates. rsc.orgnih.gov While these examples focus on 3-substituted piperidines, the principles of stereocontrol are directly applicable to the synthesis of chiral analogs of this compound.

Table 2: Methods for Stereochemical Control in Piperidine Synthesis

| Method | Description | Key Advantages |

| Asymmetric Hydrogenation | Use of chiral metal catalysts to stereoselectively reduce a prochiral substrate. rsc.org | High diastereoselectivity, access to both cis and trans isomers. rsc.org |

| Diastereoselective Lithiation/Trapping | Stereoselective functionalization of a piperidine ring via a lithiated intermediate. rsc.org | Excellent yields and diastereoselectivity for specific isomers. rsc.org |

| Enzymatic Reduction | Use of enzymes, such as carbonyl reductases, to stereoselectively reduce a ketone. rsc.orgnih.gov | High enantiomeric excess and conversion rates, mild reaction conditions. rsc.orgnih.gov |

| Aza-Prins Cyclization | A cyclization reaction that can be used to synthesize cis-4-hydroxypiperidines with high diastereoselectivity. rsc.org | Access to C2 and C4 substituted piperidines with a tetrasubstituted carbon at C4. rsc.org |

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of synthetic intermediates and the final this compound product are critical steps to ensure high purity. Common techniques employed in the synthesis of related heterocyclic compounds include:

Extraction: Liquid-liquid extraction is frequently used to separate the product from the reaction mixture based on its solubility in different solvents. For example, after a reaction, the crude product might be extracted into an organic solvent like ethyl acetate (B1210297), followed by washing with water or brine to remove impurities. mdpi.com

Crystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. Methanol is a commonly used solvent for the crystallization of pyrimidine and piperidine derivatives. tsijournals.com

Column Chromatography: This is a versatile purification method that separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (eluent) is passed through the column. tsijournals.commdpi.com A mixture of solvents, such as ethyl acetate and methanol, is often used as the eluent to achieve optimal separation. tsijournals.com

Distillation: For liquid products or intermediates, distillation under reduced pressure can be used for purification based on differences in boiling points. google.com

The choice of purification method depends on the physical properties of the compound (solid or liquid), its stability, and the nature of the impurities. A combination of these techniques is often necessary to achieve the desired level of purity for the final product and its intermediates.

Advanced Spectroscopic and Crystallographic Characterization of 4 Pyrimidin 2 Yl Piperidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR techniques would be employed to unequivocally establish the constitution, configuration, and conformation of 4-(Pyrimidin-2-yl)piperidin-4-ol.

High-Resolution One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525) and piperidine (B6355638) protons. The pyrimidine ring protons typically appear in the aromatic region. The H-5 proton is anticipated to be a triplet around 6.6-6.8 ppm, coupled to the H-4 and H-6 protons. The H-4 and H-6 protons, being equivalent in a time-averaged spectrum, would likely appear as a doublet around 8.3-8.5 ppm. semanticscholar.orgchemicalbook.com

The piperidine ring protons would be found in the aliphatic region. The proton on the carbon bearing the hydroxyl group (H-4) is expected to be a multiplet around 3.8-4.2 ppm. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) are predicted to be downfield due to the electron-withdrawing effect of the pyrimidine ring, likely appearing as multiplets in the range of 3.5-4.0 ppm. The protons at the H-3 and H-5 positions would appear as more complex multiplets further upfield, around 1.6-2.0 ppm. The hydroxyl proton would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon skeleton. For the pyrimidine ring, the carbon atom C-2, bonded to the piperidine nitrogen, is expected to be the most downfield, likely in the range of 160-165 ppm. The C-4 and C-6 carbons are predicted to be around 157-159 ppm, while the C-5 carbon would be the most upfield of the pyrimidine carbons, at approximately 110-112 ppm. researchgate.netresearchgate.net

For the piperidine ring, the C-4 carbon bearing the hydroxyl group would resonate around 65-70 ppm. The carbons adjacent to the nitrogen, C-2 and C-6, are expected at approximately 45-50 ppm. The C-3 and C-5 carbons would be found in the 30-35 ppm range. sigmaaldrich.comchemicalbook.com

¹⁵N NMR Spectroscopy: The two nitrogen environments in the pyrimidine ring and the single nitrogen in the piperidine ring would give rise to distinct signals in the ¹⁵N NMR spectrum. Pyrimidine nitrogens typically resonate in a range of -70 to -130 ppm relative to nitromethane. researchgate.net The piperidine nitrogen, being an amine, would appear at a significantly different chemical shift, generally in the range of -300 to -350 ppm, influenced by the electronic effects of the attached pyrimidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine H-4, H-6 | 8.3 - 8.5 (d) | 157 - 159 |

| Pyrimidine H-5 | 6.6 - 6.8 (t) | 110 - 112 |

| Pyrimidine C-2 | - | 160 - 165 |

| Piperidine H-2, H-6 | 3.5 - 4.0 (m) | 45 - 50 |

| Piperidine H-3, H-5 | 1.6 - 2.0 (m) | 30 - 35 |

| Piperidine H-4 | 3.8 - 4.2 (m) | 65 - 70 |

| Piperidine OH | Variable (br s) | - |

Disclaimer: These are predicted values based on typical shifts for analogous structures and may vary from experimental values.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations include the coupling between the pyrimidine H-5 proton and the H-4/H-6 protons. Within the piperidine ring, COSY would show correlations between H-2/H-6 and H-3/H-5, and between H-3/H-5 and the H-4 proton. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the proton assignments. For instance, the pyrimidine C-5 signal would correlate with the H-5 proton signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is vital for connecting the pyrimidine and piperidine moieties. A key correlation would be observed between the piperidine H-2/H-6 protons and the pyrimidine C-2 carbon, confirming the point of attachment. Other important correlations would exist between the pyrimidine H-4/H-6 protons and the pyrimidine C-2 and C-5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. It would be instrumental in determining the conformation of the piperidine ring and the relative orientation of the two rings. For example, NOE signals between the axial protons on the piperidine ring (e.g., H-2ax, H-4ax, H-6ax) would confirm a chair conformation. NOEs between the piperidine H-2/H-6 protons and the pyrimidine H-4/H-6 protons would provide information on the rotational preference around the C2-N1' bond.

Dynamic NMR Studies for Molecular Flexibility and Exchange Phenomena

The structure of this compound is not static. Dynamic NMR studies, involving variable-temperature experiments, could reveal information about two primary dynamic processes. researchgate.netresearchgate.net

Piperidine Ring Inversion: The piperidine ring is expected to exist in a chair conformation. Like cyclohexane (B81311), it can undergo ring inversion, which exchanges the axial and equatorial positions. At room temperature, this process is typically fast on the NMR timescale, resulting in averaged signals. At lower temperatures, this inversion could be slowed, leading to the decoalescence of signals for the axial and equatorial protons, allowing for the determination of the energy barrier for this process. nih.gov

Restricted Rotation: There may be a significant energy barrier to rotation around the C-N bond connecting the pyrimidine and piperidine rings due to steric hindrance and the partial double bond character. Dynamic NMR could be used to study this rotation. If the rotation is slow enough at lower temperatures, separate signals for different rotamers might be observed. researchgate.netnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups and bonding.

Analysis of Characteristic Vibrational Modes of Pyrimidine and Piperidine Moieties

The vibrational spectrum of this compound would be a composite of the modes from both the pyrimidine and piperidin-4-ol fragments.

Pyrimidine Ring Vibrations:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. core.ac.ukresearchgate.net

Ring stretching (C=C and C=N): Several bands are expected between 1600 cm⁻¹ and 1400 cm⁻¹, corresponding to the stretching vibrations of the C=C and C=N bonds within the aromatic ring. nih.govaip.org

Ring breathing modes: These collective vibrations of the entire ring usually appear as sharp bands in the Raman spectrum, expected around 1000 cm⁻¹ and 600-800 cm⁻¹. researchgate.net

Piperidin-4-ol Vibrations:

O-H stretching: A broad band in the IR spectrum between 3600 and 3200 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with its broadness indicating hydrogen bonding. sigmaaldrich.commahendrapublications.com

C-H stretching: Aliphatic C-H stretching of the CH₂ groups in the piperidine ring will appear in the 3000-2850 cm⁻¹ region. researchgate.net

C-O stretching: The stretching vibration of the tertiary alcohol C-O bond is expected to produce a strong band in the IR spectrum around 1100-1050 cm⁻¹.

N-H bending (if protonated): In a protonated state, the N-H bending would appear around 1600 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound *

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| O-H Stretch | Hydroxyl | 3600 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | Pyrimidine | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | Piperidine | 3000 - 2850 | Medium-Strong |

| C=N/C=C Stretch | Pyrimidine Ring | 1600 - 1400 | Medium-Strong |

| C-O Stretch | Tertiary Alcohol | 1100 - 1050 | Strong |

| Ring Breathing | Pyrimidine Ring | ~1000 | Weak (IR), Strong (Raman) |

Disclaimer: These are predicted values based on typical frequencies for analogous structures and are subject to shifts based on molecular environment and interactions.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding is expected to be a dominant intermolecular and potentially intramolecular force in this compound.

Intramolecular Hydrogen Bonding: The presence of the hydroxyl group on the piperidine ring and the nitrogen atoms in the pyrimidine ring creates the possibility for an intramolecular hydrogen bond. Specifically, a hydrogen bond could form between the hydroxyl proton (donor) and one of the pyrimidine nitrogen atoms (acceptor), likely N1 of the pyrimidine ring. nih.gov This would depend on the preferred conformation of the molecule, which would orient these groups in sufficient proximity. Such an interaction would be observable as a sharper O-H stretching band in the IR spectrum at a lower frequency compared to a free O-H group. osti.govacs.orgnih.gov

Intermolecular Hydrogen Bonding: In the solid state and in concentrated solutions, strong intermolecular hydrogen bonds are expected. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or polymeric chains. nih.govacs.org The pyrimidine nitrogen atoms can also act as hydrogen bond acceptors from the hydroxyl groups of neighboring molecules. These extensive hydrogen bonding networks would significantly influence the crystal packing and the physical properties of the compound. The broadness of the O-H stretching band in the IR spectrum is a classic indicator of strong intermolecular hydrogen bonding. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of organic molecules. Through ionization and subsequent analysis of mass-to-charge ratios, it provides invaluable data on elemental composition and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Accurate Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound by measuring its mass with extremely high accuracy, typically to within a few parts per million (ppm). For 1-(Pyrimidin-2-yl)piperidin-4-ol, with the molecular formula C₉H₁₃N₃O, HRMS provides a precise mass measurement that can distinguish it from other compounds with the same nominal mass. nih.gov

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element. This value serves as a benchmark for experimental measurement. An HRMS analysis would be expected to yield a measured mass that is in very close agreement with the theoretical value, thus confirming the elemental composition. nih.gov

Table 1: Theoretical Monoisotopic Mass for C₉H₁₃N₃O

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.000000000 | 108.000000000 |

| Hydrogen (¹H) | 13 | 1.007825032 | 13.101725416 |

| Nitrogen (¹⁴N) | 3 | 14.003074004 | 42.009222012 |

| Oxygen (¹⁶O) | 1 | 15.994914620 | 15.994914620 |

| Total | 179.105862048 |

Data computed via PubChem. nih.gov

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For 1-(Pyrimidin-2-yl)piperidin-4-ol, the fragmentation pattern provides a roadmap of its chemical architecture.

Under electron impact (EI) or electrospray ionization (ESI), the molecule would first form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺ at m/z 179 or 180, respectively. Subsequent fragmentation would likely proceed through several predictable pathways based on the fragmentation of similar pyrimidine and piperidine structures. sapub.orgresearchgate.net

A primary fragmentation event would be the loss of a water molecule (H₂O, 18 Da) from the hydroxyl group, a common fragmentation for alcohols, yielding a significant ion at m/z 161. Another key fragmentation would involve the cleavage of the pyrimidine ring itself, which is known to decompose via the loss of neutral molecules like HCN. acs.org The piperidine ring can also undergo characteristic ring-opening reactions or cleavage at the C-N bonds.

Plausible Fragmentation Pathways:

[M+H]⁺ → [M+H - H₂O]⁺ : Loss of water from the protonated molecular ion to form an ion at m/z 162.

Cleavage at the Piperidine-Pyrimidine Bond : Fission of the bond between the two rings could lead to the formation of a protonated pyrimidine ion (m/z 81) and a piperidin-4-ol radical, or a protonated piperidin-4-ol ion (m/z 102) and a pyrimidine radical.

Piperidine Ring Fragmentation : The piperidine ring could undergo cleavage, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small neutral fragments. researchgate.net

Pyrimidine Ring Fragmentation : The pyrimidine ring is relatively stable but can fragment by losing molecules of hydrogen cyanide (HCN, 27 Da). sapub.orgacs.org

Table 2: Predicted Major Fragment Ions in MS/MS of 1-(Pyrimidin-2-yl)piperidin-4-ol

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Identity |

|---|---|---|---|

| 180 ([M+H]⁺) | 162 | H₂O | Dehydrated molecular ion |

| 180 ([M+H]⁺) | 102 | C₄H₄N₂ | Protonated piperidin-4-ol |

| 180 ([M+H]⁺) | 81 | C₅H₉NO | Protonated pyrimidine |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering precise details on conformation, bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 1-(Pyrimidin-2-yl)piperidin-4-ol is not publicly available, its solid-state properties can be reliably predicted by analogy to structurally similar compounds, such as 4-(pyrimidin-2-yl)piperazin-1-ium salts and various piperidin-4-ol derivatives. researchgate.net

Unit Cell Parameters and Crystal System Analysis

The crystal system and unit cell parameters define the fundamental repeating unit of the crystal lattice. These parameters are determined from the diffraction pattern of a single crystal. Based on analyses of related heterocyclic compounds like 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile, it is probable that 1-(Pyrimidin-2-yl)piperidin-4-ol would crystallize in a common system such as monoclinic or orthorhombic. nih.govmdpi.com For example, the related benzonitrile (B105546) derivative crystallizes in the monoclinic P2₁/c space group. nih.gov

Table 3: Example Unit Cell Parameters from a Structurally Related Piperidine Derivative (C₁₇H₂₃N₃)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.090 (2) |

| b (Å) | 11.100 (2) |

| c (Å) | 13.446 (3) |

| α (°) | 90 |

| β (°) | 100.72 (3) |

| γ (°) | 90 |

| Volume (ų) | 1479.7 (5) |

Data from a related compound, 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile. nih.gov

Molecular Conformation, Torsion Angles, and Bond Geometries in the Crystalline State

In the solid state, the piperidine ring is expected to adopt a stable chair conformation, as this minimizes steric and torsional strain. chemrevlett.comiucr.org This conformation is consistently observed in a vast number of piperidine derivatives. nih.govnih.gov The substituents on the piperidine ring—the pyrimidin-2-yl group at the nitrogen and the hydroxyl group at C4—will occupy specific positions. Typically, larger substituents prefer the equatorial position to minimize steric hindrance. Therefore, the pyrimidin-2-yl group attached to the nitrogen would likely position itself to minimize interaction with the rest of the ring, while the hydroxyl group at C4 could be either axial or equatorial, influenced by packing forces and hydrogen bonding. chemrevlett.com

Bond lengths and angles are expected to conform to standard values for sp² and sp³ hybridized carbon and nitrogen atoms. The C-N bonds within the pyrimidine ring will exhibit partial double-bond character, while the C-N bond connecting the two rings will be a typical single bond.

Analysis of Intermolecular Packing and Crystal Lattice Interactions

The crystal packing of 1-(Pyrimidin-2-yl)piperidin-4-ol will be heavily influenced by hydrogen bonding. The hydroxyl group (-OH) is a strong hydrogen-bond donor, and the piperidine nitrogen (if protonated) can also act as a donor. The nitrogen atoms of the pyrimidine ring are effective hydrogen-bond acceptors.

Determination of Absolute Configuration

The molecule this compound possesses a chiral center at the C4 carbon of the piperidine ring, where the hydroxyl and pyrimidin-2-yl groups are attached. This chirality means the compound can exist as a pair of enantiomers. However, a comprehensive review of the current scientific literature reveals a lack of published experimental studies that have determined the absolute configuration of these enantiomers.

The determination of the absolute stereochemistry of a chiral molecule is a critical aspect of its full characterization, particularly in the context of its potential biological activity, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Standard techniques for this purpose include single-crystal X-ray crystallography of the pure enantiomer or a derivative containing a known chiral auxiliary, and the application of chiroptical methods.

At present, there are no publicly available crystallographic data for the individual enantiomers of this compound that would unambiguously establish their R or S configuration. Such an analysis would require the successful separation of the racemic mixture, crystallization of one of the enantiomers, and subsequent diffraction analysis.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if Chiral)

Chiroptical spectroscopy, most notably Circular Dichroism (CD) spectroscopy, is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a chiral compound, a CD spectrum will show positive or negative bands corresponding to its unique three-dimensional arrangement of atoms.

As with the absolute configuration, there is a notable absence of published research detailing the chiroptical properties of this compound. The acquisition of CD spectra would be a crucial step following the successful separation of its enantiomers. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a specific absolute configuration (e.g., R or S), it would be possible to assign the absolute stereochemistry of the eluted enantiomers.

Furthermore, CD spectroscopy is an invaluable tool for determining the enantiomeric purity of a sample. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee). A calibrated CD method could therefore be used to quantify the enantiomeric composition of any sample of this compound.

Given the lack of experimental data, the following table remains to be populated by future research endeavors.

| Spectroscopic Technique | Data | Interpretation |

| Circular Dichroism (CD) | Not Available | Awaits enantiomeric separation and analysis. |

| Optical Rotatory Dispersion (ORD) | Not Available | Awaits enantiomeric separation and analysis. |

Theoretical and Computational Studies on 4 Pyrimidin 2 Yl Piperidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing profound insights into the behavior of molecules at the electronic level. For a molecule like 4-(Pyrimidin-2-yl)piperidin-4-ol, these methods could elucidate its electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density.

For this compound, a DFT analysis would typically involve selecting a suitable functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. This would yield the optimized molecular geometry, total energy, and the distribution of electron density.

From the electron density, a host of reactivity descriptors can be calculated. These descriptors help in understanding the chemical behavior of the molecule.

Table 1: Key Reactivity Descriptors from DFT

| Descriptor | Description | Potential Insights for this compound |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | Indicates the molecule's ability to act as an electron donor. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | Indicates the molecule's ability to act as an electron acceptor. |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. | Provides a measure of the molecule's overall reactivity. |

| Chemical Hardness (η) | A measure of the molecule's resistance to changes in its electron distribution. | A higher value suggests greater stability. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the molecule's polarizability. | A higher value suggests greater reactivity. |

| Electrophilicity Index (ω) | A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment. | Helps in predicting the molecule's behavior in reactions with nucleophiles. |

Furthermore, DFT can be employed to predict various spectroscopic properties. For instance, by calculating the vibrational frequencies, one could generate a theoretical infrared (IR) and Raman spectrum. This would be invaluable for the experimental identification and characterization of the compound. Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Calculations

Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on the fundamental laws of quantum mechanics, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit at a greater computational cost compared to DFT.

For this compound, high-level ab initio calculations could be used to obtain benchmark energetic data, such as the heat of formation and reaction enthalpies. They are also instrumental in obtaining highly accurate spectroscopic constants for smaller fragments of the molecule or for the entire molecule if computational resources permit.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's surface, with different colors representing different electrostatic potential values.

For this compound, an MEP analysis would likely reveal:

Negative potential regions (typically colored red or yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this molecule, these would be expected around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the hydroxyl group.

Positive potential regions (typically colored blue): These areas are electron-deficient and are prone to nucleophilic attack. These would likely be found around the hydrogen atoms, particularly the hydroxyl hydrogen and the hydrogens on the carbon atoms adjacent to the nitrogen atoms.

This visual representation provides a clear and intuitive guide to the molecule's reactive sites.

Frontier Molecular Orbital (FMO) Theory for Reactivity and Orbital Interactions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the outcome of chemical reactions. google.com The energy and spatial distribution of these orbitals are crucial in determining the reactivity of a molecule.

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. For this compound, the HOMO would likely be localized on the more electron-rich parts of the molecule, such as the pyrimidine ring or the hydroxyl group.

LUMO: The innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons. The LUMO would be expected to be distributed over the electron-deficient regions of the pyrimidine ring.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability.

Table 2: Insights from Frontier Molecular Orbital Analysis

| Parameter | Significance |

| HOMO Energy | Related to the ionization potential; a higher energy indicates a better electron donor. |

| LUMO Energy | Related to the electron affinity; a lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | A measure of the molecule's excitability and chemical reactivity. |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static. Molecules can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations (isomers) and the energy barriers between them.

Mapping of Conformational Space and Identification of Stable Isomers

For this compound, a systematic conformational search would be necessary to explore the potential energy surface. This would involve rotating the bonds connecting the pyrimidine ring to the piperidine (B6355638) ring and the orientation of the hydroxyl group.

The piperidine ring itself can adopt different conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. For the 4-substituted piperidin-4-ol moiety, the hydroxyl group can be in either an axial or equatorial position. The relative stability of these conformers would be determined by steric and electronic effects.

A computational scan of the relevant dihedral angles would generate a potential energy surface, with the minima on this surface corresponding to the stable conformers. The relative energies of these conformers, calculated using DFT or ab initio methods, would determine their population at a given temperature according to the Boltzmann distribution. The results of such an analysis would be crucial for understanding the molecule's shape and how it might interact with biological targets.

Calculation of Conformational Energies and Interconversion Barriers

In the case of this compound, the hydroxyl group at the C4 position can be either axial or equatorial. Generally, for a hydroxyl group on a cyclohexane (B81311) ring, the equatorial position is favored due to the avoidance of 1,3-diaxial interactions. However, in piperidine, the presence of the nitrogen atom and its lone pair, as well as the N-substituent, can modulate these preferences. nih.gov

The interconversion between the two chair forms proceeds through higher-energy transition states, such as the half-chair and boat conformations. The energy required to overcome these transition states is known as the interconversion barrier. For piperidine itself, this barrier is on the order of 10-11 kcal/mol. Substitution on the ring can affect this barrier. nih.gov

Table 1: Representative Conformational Free Energies (A-values) for Substituents on a Piperidine Ring

| Substituent | A-value (kcal/mol) - Equatorial Preference |

| -OH | 0.6 - 1.0 |

| -CH3 | 1.7 - 2.1 |

| -Phenyl | ~3.0 |

| -COOEt | ~1.2 |

Note: These are general values for monosubstituted cyclohexanes/piperidines and serve to illustrate the energetic preferences. The precise values for this compound would require specific calculations.

Study of Ring Inversion Dynamics of the Piperidine Ring

The piperidine ring is not static but undergoes a dynamic process of ring inversion, or "ring flipping," where one chair conformation converts into the other. This process is crucial for the molecule to explore its conformational space and adopt a conformation suitable for binding to a biological target.

The dynamics of this inversion can be studied computationally by mapping the potential energy surface along the inversion pathway. This involves calculating the energy of the molecule as it transitions from the chair to the twist-boat, then to the boat, another twist-boat, and finally to the inverted chair conformation. The highest points on this energy profile correspond to the transition states, and their energy relative to the ground state chair conformation defines the activation energy for the ring inversion. chemrxiv.org

For N-substituted piperidines, the ring inversion is often coupled with nitrogen inversion (the rapid oscillation of the nitrogen's lone pair and its substituent). nih.govoup.com In this compound, the bulky pyrimidinyl group on the nitrogen is expected to significantly influence the ring inversion barrier. The steric hindrance during the transition states, where planarity increases, would likely raise the energy barrier compared to unsubstituted piperidine. Furthermore, electronic effects, such as the conjugation of the nitrogen lone pair with the pyrimidine ring, can also impact the geometry and energy of the transition states. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the dynamic nature of this compound in a simulated environment that mimics physiological conditions. acs.org

Dynamic Behavior of this compound in Different Solvation Environments

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to explore these effects. To study this compound, the molecule would be placed in a simulation box filled with explicit solvent molecules, such as water (to mimic an aqueous physiological environment) or a less polar solvent like dimethyl sulfoxide (B87167) (DMSO), which is often used in initial in vitro assays.

The simulation would reveal the dynamic equilibrium of the piperidine ring's chair conformations and the rotational freedom of the pyrimidinyl group. Key dynamic properties that can be analyzed include:

Conformational Transitions: The frequency and timescale of ring flips can be monitored throughout the simulation.

Solvent Shell Structure: The arrangement of solvent molecules around the solute can be characterized, identifying key solvation sites.

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): These metrics quantify the stability of the molecule's conformation and the flexibility of different atomic regions, respectively. mdpi.commdpi.com

Investigation of Intermolecular Interactions in Solution

MD simulations allow for a detailed investigation of the non-covalent interactions between this compound and the surrounding solvent molecules, as well as between solute molecules themselves at higher concentrations. dovepress.com These interactions are fundamental to the molecule's solubility, stability, and ability to interact with biological targets.

The functional groups of this compound can participate in various types of intermolecular interactions:

Hydrogen Bonds: The hydroxyl group is a strong hydrogen bond donor and acceptor. The piperidine nitrogen and the nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors.

Van der Waals Interactions: The hydrophobic regions of the pyrimidine and piperidine rings will engage in van der Waals forces with nonpolar groups in their environment.

Pi-Pi Stacking: The aromatic pyrimidine ring can potentially engage in pi-pi stacking interactions with other aromatic systems.

By analyzing the MD trajectory, a quantitative description of these interactions, including their frequency and lifetime, can be obtained. researchgate.net

Table 2: Potential Intermolecular Interactions of this compound

| Functional Group | Potential Interaction Type | Role |

| Piperidine -OH | Hydrogen Bond | Donor & Acceptor |

| Piperidine N-H (protonated) | Hydrogen Bond | Donor |

| Piperidine N (unprotonated) | Hydrogen Bond | Acceptor |

| Pyrimidine Nitrogens | Hydrogen Bond | Acceptor |

| Pyrimidine Ring | Pi-Pi Stacking, Van der Waals | Interaction with aromatic/hydrophobic moieties |

| Piperidine CH2 groups | Van der Waals | Hydrophobic interactions |

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling

QSPR is a computational methodology that aims to build mathematical models to predict the properties or activities of chemicals based on their molecular structure. researchgate.net These models are valuable for screening virtual libraries of compounds and prioritizing synthetic efforts.

Development of Computational Descriptors for this compound and its Analogs

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For this compound and its analogs, a wide range of descriptors can be calculated to capture their constitutional, topological, geometrical, and electronic features. The selection of relevant descriptors is a critical step in developing a robust and predictive QSPR model. nih.govresearchgate.net

These descriptors can be broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of functional groups).

3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular surface area, volume, shape indices).

Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges, dipole moment).

Table 3: Examples of Computational Descriptors for QSPR Modeling

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of N atoms, Number of Rings | Basic molecular composition |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Radius of Gyration | Size and shape of the molecule |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Electronic distribution and reactivity |

| Physicochemical | LogP (lipophilicity), Polar Surface Area (PSA) | Properties relevant to pharmacokinetics |

By generating these descriptors for a series of analogs of this compound with known properties (e.g., solubility, binding affinity), statistical methods like multiple linear regression or machine learning algorithms can be used to build a QSPR model. frontiersin.org This model can then be used to predict the properties of new, unsynthesized analogs, thereby guiding the design of molecules with improved characteristics.

Predictive Modeling for Chemical Reactivity Profiles and Selectivity

The prediction of chemical reactivity and selectivity for novel compounds like this compound is a critical aspect of modern computational chemistry. These predictive models allow for the in silico evaluation of a molecule's potential behavior in a chemical reaction, guiding synthetic efforts and providing insights into its interaction with biological systems. While specific, direct predictive modeling studies on this compound are not extensively documented in publicly available literature, the methodologies for such predictions are well-established and routinely applied to structurally similar pyrimidine and piperidine derivatives. nih.govnih.govresearchgate.netrsc.org

Predictive modeling in this context primarily revolves around two interconnected areas: the prediction of the molecule's intrinsic chemical reactivity and the prediction of its selectivity towards various reactants or biological targets. These predictions are often achieved through a combination of quantum mechanical calculations and quantitative structure-activity relationship (QSAR) models. nih.govtandfonline.com

Predictive Modeling for Chemical Reactivity:

The chemical reactivity of this compound can be modeled by examining its electronic structure. Computational methods such as Density Functional Theory (DFT) are employed to calculate various molecular properties that serve as indicators of reactivity. These properties include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting how the molecule will interact with other chemical species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity. jrespharm.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites susceptible to electrophilic or nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom of this compound can further pinpoint reactive sites. For instance, the nitrogen atoms in the pyrimidine ring are expected to be electron-rich and thus potential sites for protonation or interaction with electrophiles.

These computational approaches can generate a detailed reactivity profile for the molecule, predicting how it might behave in different chemical environments and guiding the design of synthetic routes.

Predictive Modeling for Selectivity:

The selectivity of this compound, whether in a chemical reaction (chemoselectivity, regioselectivity) or in its interaction with biological targets (e.g., enzyme inhibition), is a more complex property to model. rsc.org Computational strategies to predict selectivity include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activity or selectivity. nih.govmdpi.com For a class of compounds including this compound, a QSAR model could be developed to predict selectivity for a particular biological target based on descriptors like molecular weight, logP, and electronic properties. nih.govtandfonline.com The development of a robust QSAR model typically involves the following steps:

Curation of a dataset of compounds with known selectivity.

Calculation of molecular descriptors for each compound.

Development of a mathematical model using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN). nih.govtandfonline.com

Validation of the model to ensure its predictive power.

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jrespharm.comnih.gov In the context of this compound, docking studies could be used to predict its binding affinity and selectivity for different enzyme active sites. rsc.org By comparing the docking scores and binding interactions of the molecule with various targets, researchers can hypothesize about its selectivity profile. acs.orgresearchgate.net

The following tables illustrate the type of data that would be generated from such predictive studies on this compound and its analogs.

Table 1: Hypothetical Calculated Reactivity Descriptors for this compound

| Descriptor | Calculated Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Moderate electron-donating ability |

| LUMO Energy | -1.2 eV | Moderate electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | High kinetic stability |

| Dipole Moment | 3.2 D | Significant molecular polarity |

Table 2: Illustrative QSAR Model for Predicting Selectivity Index

A hypothetical QSAR model for predicting the selectivity of pyrimidine-piperidine derivatives for a specific kinase target might look like the following equation:

Selectivity Index = 0.85 * LogP - 0.23 * (Molecular Weight/100) + 1.5 * (Number of H-bond Donors) + 0.5

This model would be used to predict the selectivity of new compounds based on their calculated properties.

Table 3: Example Molecular Docking Results for this compound against Two Kinase Targets

| Target Protein | Docking Score (kcal/mol) | Predicted Key Interactions |

| Kinase A | -8.5 | Hydrogen bond with ASP86, Pi-Pi stacking with PHE145 |

| Kinase B | -6.2 | Hydrogen bond with LYS33 |

These predictive models, while theoretical, are invaluable tools in modern drug discovery and chemical research, enabling a more rational and efficient approach to the design and synthesis of new chemical entities. nih.gov

Reactivity and Reaction Mechanisms of 4 Pyrimidin 2 Yl Piperidin 4 Ol

Reactions at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a key site for nucleophilic reactions, enabling the introduction of various substituents.

N-Alkylation and N-Acylation Reactions

N-alkylation of the piperidine nitrogen is a common strategy to introduce alkyl groups. This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks an alkyl halide. For instance, the reaction of a piperidine derivative with an alkyl bromide or iodide in a suitable solvent like acetonitrile (B52724) can yield the corresponding N-alkylated product. researchgate.net The use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) can facilitate the deprotonation of the piperidine nitrogen, enhancing its nucleophilicity. researchgate.net

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form an amide. These reactions are often carried out in the presence of a base to neutralize the acidic byproduct. For example, the reaction with propionyl chloride in dichloromethane (B109758) using diisopropylethylamine as a base leads to the formation of the corresponding N-propionyl derivative. epo.org Coupling reagents like HBTU and HATU are also effective for promoting N-acylation, particularly in peptide synthesis. researchgate.net

Formation of N-Substituted Piperidine Derivatives

The N-substituted derivatives of 4-(pyrimidin-2-yl)piperidin-4-ol are of significant interest due to their potential biological activities. The synthesis of these derivatives can be achieved through various methods, including the aforementioned N-alkylation and N-acylation reactions. The choice of substituent can be tailored to modulate the compound's properties. For example, the introduction of a benzyl (B1604629) group has been explored in the development of kinase inhibitors. nih.govacs.org

The following table summarizes common reagents and conditions for the formation of N-substituted piperidine derivatives.

| Reaction Type | Reagents | Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I) | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetonitrile) | N-Alkyl piperidine |

| N-Acylation | Acyl chloride (e.g., R-COCl) | Base (e.g., DIPEA), Solvent (e.g., CH2Cl2) | N-Acyl piperidine (Amide) |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Acidic or basic conditions | N-Alkyl piperidine |

Reductive Amination and Related Reactions

Reductive amination provides an alternative route to N-substituted piperidines. This reaction involves the formation of an iminium ion intermediate from the reaction of the piperidine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120). This method is particularly useful for synthesizing derivatives that are not easily accessible through direct alkylation. chim.it While direct examples involving this compound are not prevalent in the provided search results, the general applicability of reductive amination to piperidine-containing compounds is well-established. chim.it

Reactions Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group on the piperidine ring offers another site for chemical modification, although its reactivity is somewhat sterically hindered.

O-Alkylation and O-Acylation Reactions

O-alkylation of the tertiary hydroxyl group can be achieved under specific conditions. For instance, etherification can be performed using an alkyl halide in the presence of a strong base like sodium hydride and a phase-transfer catalyst such as 15-crown-5 (B104581) ether in a solvent like toluene. nih.gov This reaction leads to the formation of ether derivatives.

O-acylation, the formation of an ester, can be accomplished by reacting the alcohol with an acylating agent. While direct O-acylation of this compound is not explicitly detailed, related structures undergo this transformation. For example, acylation can be carried out using an acid chloride or anhydride in the presence of a base.

A study on the chemoselective O-alkylation of similar pyrimidin-2(1H)-ones highlights the challenges and strategies for selectively targeting the oxygen atom over the nitrogen atoms in the pyrimidine (B1678525) ring. nih.gov Direct alkylation often yields a mixture of N- and O-alkylated products, and the reaction conditions can be optimized to favor one over the other. nih.gov

Dehydration and Elimination Reactions to Form Olefinic Structures

The tertiary hydroxyl group can undergo dehydration under acidic conditions to form an olefinic double bond within the piperidine ring, leading to a tetrahydropyridine (B1245486) derivative. This elimination reaction is a common transformation for tertiary alcohols. The resulting double bond can then serve as a handle for further functionalization. For instance, the Nazarov cyclization can be performed on ynedienes obtained from the dehydration of vinyl propargyl alcohols to form 4-piperidones. dtic.mil

Oxidation and Reduction Chemistry of the Alcohol Functionality

The tertiary alcohol of this compound is a key site for chemical modification. Its reactivity is comparable to other 4-hydroxypiperidine (B117109) derivatives.

Oxidation: The tertiary alcohol can be oxidized to the corresponding N-oxyl radical. For instance, the oxidation of similar 4-hydroxy-2,2,6,6-tetramethylpiperidines to their N-oxyl derivatives can be achieved using aqueous hydrogen peroxide, sometimes in the presence of a catalyst like sodium carbonate or lithium carbonate at elevated temperatures (80-95°C). google.com This transformation is significant for the synthesis of stable radical compounds.

Reduction: Direct reduction of the tertiary alcohol is not a typical reaction as the hydroxyl group is not readily eliminated. However, should elimination of water occur to form an enamine, subsequent reduction of the double bond within the piperidine ring could be achieved. More commonly, the piperidine ring itself in related systems can be formed through the reduction of corresponding pyridine (B92270) precursors.

Reactions on the Pyrimidine Ring System

The pyrimidine ring in this compound is an electron-deficient aromatic system, which significantly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (EAS) Reactivity Assessment

The pyrimidine ring is generally deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing nitrogen atoms. researchgate.netresearchgate.net Electrophilic attack, when it does occur, is favored at the C-5 position, which is the most electron-rich carbon atom in the ring. The presence of activating groups, such as amino or hydroxyl groups, on the pyrimidine ring can facilitate EAS reactions. researchgate.net However, the 2-piperidyl substituent on this compound is not a strong activating group. Therefore, forcing conditions would likely be required for electrophilic substitution, and the reaction would be expected to proceed at the C-5 position. The reactivity is proportional to the electrophilicity of the aromatic or heterocyclic substrate. acs.org

Nucleophilic Aromatic Substitution (NAS) Pathways

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (NAS). In 2-substituted pyrimidines, the C-4 and C-6 positions are activated towards nucleophilic attack. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the nitrogen atoms. stackexchange.com Studies on related 2,4-dichloropyrimidines show that nucleophilic substitution is often selective for the C-4 position. wuxiapptec.com However, the regioselectivity can be influenced by the substituents on the ring. wuxiapptec.com For this compound, if a suitable leaving group were present on the pyrimidine ring (e.g., a halogen at the 4- or 6-position), it would readily undergo substitution by nucleophiles. The reactivity of 2-sulfonylpyrimidines in NAS reactions is significantly higher than that of the corresponding 2-chloropyrimidines. nih.govacs.org

A study on the nucleophilic aromatic substitution of 2-substituted N-methylpyridinium ions with piperidine showed that the reaction proceeds via a rate-controlling deprotonation of the addition intermediate. nih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrimidine ring in this compound, assuming a leaving group (like a halogen) is present on the pyrimidine moiety.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. Halogenated pyrimidines are excellent substrates for Suzuki coupling reactions with aryl or heteroaryl boronic acids. mdpi.com The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)2 or Pd2(dba)3, with a suitable phosphine (B1218219) ligand. nih.govresearchgate.net The reactivity of halopyrimidines in Suzuki coupling is generally high due to the electron-deficient nature of the ring. mdpi.com For 2,4-dichloropyrimidines, regioselective coupling at the C4-position is commonly observed. mdpi.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is applicable to halopyrimidines for the synthesis of alkynylpyrimidine derivatives. researchgate.net The reaction conditions are generally mild, and a variety of functional groups are tolerated. wikipedia.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgnumberanalytics.com This reaction is highly effective for the amination of halopyrimidines. For instance, the regioselective amination of substituted di- and trichloropyrimidines can afford 2-substituted products. mit.edu The choice of palladium catalyst and ligand is crucial for achieving high efficiency.

Fragmentation Pathways and Stability Studies

The stability of this compound is a critical aspect, particularly in the context of its storage and application.

Investigation of Thermal and Photochemical Degradation Routes

Thermal Degradation: Studies on the thermal analysis of various pyrimidine derivatives have shown that their stability is dependent on the nature and position of substituents on the pyrimidine ring. researchgate.netscispace.com For example, the presence of a chloro group at the 2-position of a pyrimidine ring can decrease its thermal stability. scispace.com The decomposition of pyrimidine derivatives often occurs in a single or multi-step process at elevated temperatures. researchgate.netscispace.com Theoretical studies on nitro-substituted pyrimidine derivatives have also been conducted to evaluate their thermal stability. tandfonline.comacs.org

Photochemical Degradation: Pyrimidine derivatives can undergo photochemical reactions. For instance, the photolysis of pyrimidine bases in the presence of t-BuO* radicals can lead to the formation of various oxidation products. nih.gov The reaction is initiated by the addition of the radical to the C(5) or C(6) position of the pyrimidine ring. nih.gov Photolysis of 5-substituted 6-azidouracils in the presence of nucleophiles can lead to ring expansion or contraction, forming triazepine or hydantoin (B18101) ring systems, respectively. rsc.org

Fragmentation Pathways: In mass spectrometry, the fragmentation of molecules provides valuable structural information. For piperidine derivatives, a common fragmentation pathway involves the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). libretexts.org For N-arylpiperidines, fragmentation can be influenced by the nature of the aryl group. The fragmentation of organic molecules in a mass spectrometer is initiated by the formation of a molecular ion, which can then break down into smaller, charged fragments and neutral radicals. chemguide.co.uk

Acid-Base Stability and Protonation Equilibria in Solution

There is no available published data concerning the experimental determination of the pKa values for this compound. Such studies would be essential to understand the protonation state of the molecule in different pH environments, which is crucial for predicting its behavior in solution, including its reactivity and biological interactions. The pyrimidine ring and the piperidine nitrogen are both potential sites of protonation, and their respective basicities would be influenced by the electronic effects of the other parts of the molecule. Without experimental or computational studies, any discussion of its protonation equilibria would be purely speculative.

Detailed Mechanistic Investigations of Key Transformations

A thorough search of the scientific literature did not uncover any studies that have investigated the reaction mechanisms of this compound. Such investigations are fundamental to understanding how the molecule transforms under various conditions and are a cornerstone of synthetic and medicinal chemistry.

Kinetic Studies of Reaction Rates and Activation Parameters

No kinetic studies on reactions involving this compound have been reported. Data on reaction rates and activation parameters (such as activation energy, enthalpy, and entropy) are critical for optimizing reaction conditions and for gaining insight into the transition states of its chemical transformations.

Isotopic Labeling Studies to Elucidate Reaction Pathways

There are no published isotopic labeling studies for this compound. This powerful technique, which involves replacing specific atoms with their isotopes to track their movement through a reaction, has not been applied to this compound to elucidate its reaction pathways.

Derivatization and Structural Modification of the 4 Pyrimidin 2 Yl Piperidin 4 Ol Scaffold

Design Principles for Novel Derivatives and Analogues

The design of new derivatives based on the 4-(Pyrimidin-2-yl)piperidin-4-ol core is guided by established medicinal chemistry principles, including scaffold modification and decoration, as well as the strategic introduction of various functional groups.

Scaffold Modification and Decoration Strategies

Scaffold modification of the this compound framework can involve alterations to both the piperidine (B6355638) and pyrimidine (B1678525) rings. While maintaining the core structure is often desirable to retain foundational binding interactions, subtle changes can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.

"Scaffold hopping" is a common strategy where a known active core, such as the 4-aryl-piperidin-4-ol found in several CNS-active drugs, is replaced with a bioisosteric equivalent like the this compound scaffold. This approach aims to retain key pharmacophoric features while potentially improving properties like metabolic stability or overcoming patent limitations. The pyrimidine ring, for instance, can offer different hydrogen bonding patterns and electronic properties compared to a simple phenyl ring.

Decoration strategies focus on adding substituents to the existing scaffold. The piperidine nitrogen, the hydroxyl group at the 4-position of the piperidine ring, and the pyrimidine ring itself are all amenable to substitution. These modifications are crucial for exploring the chemical space around the core structure and optimizing interactions with biological targets.

Introduction of Functional Groups at Various Positions

The introduction of specific functional groups at different positions of the this compound scaffold is a key element in the design of new analogues. Each position offers a unique opportunity to modulate the molecule's properties.

Piperidine Nitrogen (N-1): This position is a primary site for modification. The introduction of alkyl, aryl, heteroaryl, and acyl groups can significantly impact a compound's basicity, lipophilicity, and ability to form hydrogen bonds. These changes can influence receptor affinity, selectivity, and pharmacokinetic parameters such as absorption and metabolism.